N-(4-Chlorobenzyl)propane-1,3-diamine
Overview
Description
N-(4-Chlorobenzyl)propane-1,3-diamine is a chemical compound that is structurally related to various diamine derivatives synthesized for different applications. Although the specific compound is not directly mentioned in the provided papers, the related compounds discussed offer insights into the potential characteristics and applications of N-(4-Chlorobenzyl)propane-1,3-diamine. These related compounds include Schiff bases and their metal complexes, as well as other diamine derivatives with different substituents and structural configurations.
Synthesis Analysis
The synthesis of related compounds involves the formation of Schiff bases, which are typically synthesized by the condensation of primary amines with carbonyl compounds. For instance, N,N'-bis[(3,4-dichlorophenyl)methylidene]cyclohexane-1,4-diamine and its metal complexes were prepared using analytical and spectroscopic methods, indicating a method that could potentially be adapted for the synthesis of N-(4-Chlorobenzyl)propane-1,3-diamine . Similarly, the synthesis of N,N'-bis-[3-chloro-5S-(l-menthyloxy)-2(5H)-4-furanon-yl]-butane-1,4-diamine involved characterizing the product using IR, 1H NMR, MS, and single-crystal X-ray diffraction, suggesting a comprehensive approach to confirming the structure of synthesized diamine derivatives .
Molecular Structure Analysis
The molecular structure of diamine derivatives is crucial for their properties and applications. For example, the single crystal of a Schiff base ligand was obtained and characterized, revealing a monoclinic crystal system and space group P2(1)/C . The asymmetry unit of another synthesized compound possessed two rings, including a chiral five-membered furanone ring and a six-membered cyclohexane ring, stabilized by N—H…O hydrogen bonds interaction . These findings suggest that N-(4-Chlorobenzyl)propane-1,3-diamine could also exhibit specific and potentially unique structural features that could be elucidated through similar analytical techniques.
Chemical Reactions Analysis
The chemical reactivity of diamine derivatives can be complex, as evidenced by the electrochemical properties of metal complexes, which depend on reversible, irreversible, and quasi-reversible redox waves due to the oxidation and reduction of metal ions . This suggests that N-(4-Chlorobenzyl)propane-1,3-diamine could also participate in various chemical reactions, potentially forming complexes with metals and exhibiting interesting electrochemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of diamine derivatives are influenced by their molecular structure and the nature of their substituents. The Schiff base ligand and its metal complexes were found to be non-electrolytes, and the ligand behaved as a monodentate ligand with binuclear nature . The crystal packing of isomeric diamines was dominated by C—H≡Npyridine interactions, with the structures of these compounds being influenced by the relative disposition of the pyridine and imine groups . These findings provide a basis for inferring the potential properties of N-(4-Chlorobenzyl)propane-1,3-diamine, such as solubility, binding behavior, and intermolecular interactions.
Scientific Research Applications
1. Synthesis of N-(5-(4-chlorobenzyl)-1,3,5-Triazinan-2-Ylidene)Nitramide
- Summary of Application : The compound N-(5-(4-chlorobenzyl)-1,3,5-triazinan-2-ylidene)nitramide was synthesized and structurally confirmed . This compound showed aphicidal activity against Sitobion miscanthi and Schizaphis graminum, and also antifungal activities against Pythium aphanidermatum .
- Methods of Application : The compound was synthesized and structurally confirmed by 1H NMR, 13C NMR, HRMS and single-crystal x-ray diffraction .
- Results or Outcomes : The compound showed aphicidal activity against Sitobion miscanthi (inhibition rate: 74.1%) and Schizaphis graminum (77.5%), and also antifungal activities against Pythium aphanidermatum (62.0%) .
2. Synthesis of Platinum Complexes from N-Benzyl-1,3-Propanediamine Derivatives
- Summary of Application : Platinum complexes were synthesized from N-Benzyl-1,3-Propanediamine derivatives, which are potential antineoplastic agents .
- Methods of Application : The platinum complexes were synthesized by the reaction of K2[PtCl4] with the appropriate ligand in water .
- Results or Outcomes : The synthesized platinum complexes are analogs of cisplatin, a well-known anticancer drug, and are potential antineoplastic agents .
properties
IUPAC Name |
N'-[(4-chlorophenyl)methyl]propane-1,3-diamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2/c11-10-4-2-9(3-5-10)8-13-7-1-6-12/h2-5,13H,1,6-8,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMASORJTUXYTIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNCCCN)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70373096 | |
Record name | N-(4-CHLOROBENZYL)PROPANE-1,3-DIAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chlorobenzyl)propane-1,3-diamine | |
CAS RN |
61798-10-5 | |
Record name | N-(4-CHLOROBENZYL)PROPANE-1,3-DIAMINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70373096 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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